molecular formula C17H27Cl2NO2 B10796617 1-(2,4-Dichlorophenoxy)-3-[(2,4,4-trimethylpentan-2-yl)amino]propan-2-ol

1-(2,4-Dichlorophenoxy)-3-[(2,4,4-trimethylpentan-2-yl)amino]propan-2-ol

Cat. No.: B10796617
M. Wt: 348.3 g/mol
InChI Key: LGSFGFSFIHSWAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of MMV396794 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. the compound is available for commercial purchase and has been used in various research studies .

Chemical Reactions Analysis

MMV396794 undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: It can also undergo reduction reactions, leading to the formation of reduced products.

    Substitution: MMV396794 can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of MMV396794 involves the inhibition of specific enzymes essential for the survival of parasites. It targets enzymes involved in critical metabolic pathways, leading to the disruption of parasite growth and replication. The compound’s structural similarity to other known inhibitors suggests that it may act through similar molecular targets and pathways .

Properties

Molecular Formula

C17H27Cl2NO2

Molecular Weight

348.3 g/mol

IUPAC Name

1-(2,4-dichlorophenoxy)-3-(2,4,4-trimethylpentan-2-ylamino)propan-2-ol

InChI

InChI=1S/C17H27Cl2NO2/c1-16(2,3)11-17(4,5)20-9-13(21)10-22-15-7-6-12(18)8-14(15)19/h6-8,13,20-21H,9-11H2,1-5H3

InChI Key

LGSFGFSFIHSWAC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CC(C)(C)NCC(COC1=C(C=C(C=C1)Cl)Cl)O

Origin of Product

United States

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